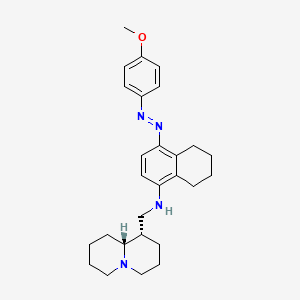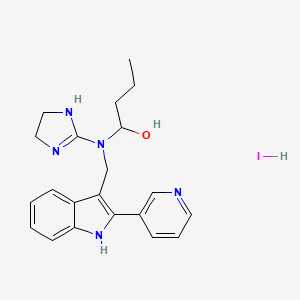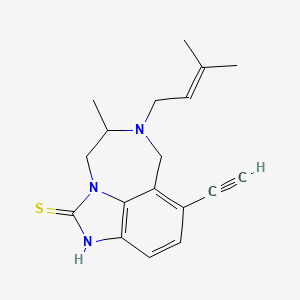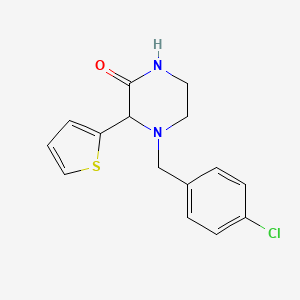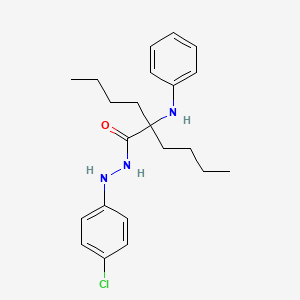
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butyl group, a phenyl group, and a chlorophenyl hydrazide moiety. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Norleucine Derivative: The initial step involves the synthesis of a norleucine derivative through a series of reactions, including alkylation and amination.
Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the norleucine derivative.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with 4-chlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
科学的研究の応用
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the design of novel drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide can be compared with other similar compounds, such as:
Norleucine Derivatives: These compounds share a similar backbone structure but differ in the substituents attached to the norleucine moiety.
Phenylhydrazides: These compounds have a phenylhydrazide group but may differ in the alkyl or aryl groups attached to the hydrazide.
Chlorophenyl Compounds: These compounds contain a chlorophenyl group but may have different functional groups attached.
特性
CAS番号 |
95101-13-6 |
|---|---|
分子式 |
C22H30ClN3O |
分子量 |
387.9 g/mol |
IUPAC名 |
2-anilino-2-butyl-N'-(4-chlorophenyl)hexanehydrazide |
InChI |
InChI=1S/C22H30ClN3O/c1-3-5-16-22(17-6-4-2,24-19-10-8-7-9-11-19)21(27)26-25-20-14-12-18(23)13-15-20/h7-15,24-25H,3-6,16-17H2,1-2H3,(H,26,27) |
InChIキー |
RHLQNZUGUBSFOA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



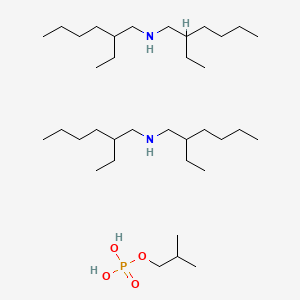
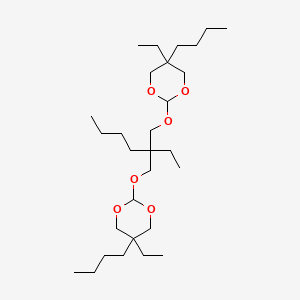
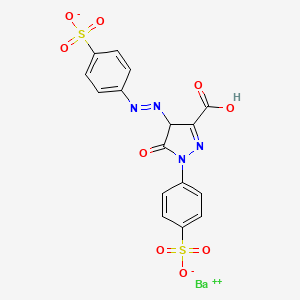
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
